molecular formula C14H21N5O2 B2845591 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide CAS No. 2034372-16-0

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide

Cat. No.: B2845591
CAS No.: 2034372-16-0
M. Wt: 291.355
InChI Key: JVKRFECNCDLHEL-UHFFFAOYSA-N
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Description

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide is a synthetic organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

Target of Action

Similar compounds, such as triazolopyridazine derivatives, have been found to exhibit antibacterial activities . They are known to interact with various bacterial strains, including Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes that result in their antibacterial activities . The structure–activity relationship of these compounds has been investigated, suggesting that specific structural features may contribute to their biological activity .

Biochemical Pathways

Similar compounds have been found to exhibit antibacterial activities, suggesting that they may interfere with the biochemical pathways essential for bacterial growth and survival .

Pharmacokinetics

Similar compounds have been synthesized and evaluated for their in vitro antibacterial activity , suggesting that they may have suitable pharmacokinetic properties for this application.

Result of Action

The result of the compound’s action is likely to be the inhibition of bacterial growth, given the antibacterial activities exhibited by similar compounds . Some of these compounds have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacterial strains .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the synthesis of similar compounds has been carried out under specific conditions , suggesting that the compound’s action, efficacy, and stability may be affected by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate hydrazine derivatives with ethoxy-substituted nitriles under acidic or basic conditions to form the triazolopyridazine core.

    Alkylation: The triazolopyridazine core is then alkylated using suitable alkyl halides in the presence of a base such as potassium carbonate or sodium hydride.

    Amidation: The final step involves the reaction of the alkylated triazolopyridazine with 3,3-dimethylbutanoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Solvent recovery and recycling, along with efficient purification techniques such as crystallization or chromatography, would be employed to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazolopyridazine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methyl groups attached to the triazolopyridazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ethoxy-substituted carboxylic acids.

    Reduction: Formation of dihydro-triazolopyridazine derivatives.

    Substitution: Formation of substituted triazolopyridazine derivatives with various functional groups.

Scientific Research Applications

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide is unique due to its specific ethoxy substitution, which can influence its pharmacokinetic properties and biological activity. This substitution may enhance its solubility, stability, and ability to interact with specific molecular targets compared to other similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Biological Activity

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide is a complex organic compound notable for its unique structural features that combine triazolo and pyridazine moieties. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a triazolo[4,3-b]pyridazine core linked to a 3,3-dimethylbutanamide group. This structural arrangement is significant as it may enhance the compound's interaction with biological targets due to the presence of multiple functional groups.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antiproliferative Effects : Compounds containing triazole and pyridazine rings have shown potential in inhibiting the proliferation of various cancer cell lines. For instance, related derivatives have demonstrated significant cytotoxicity against breast cancer and leukemia cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. This inhibition can disrupt processes such as cell division and survival, which are critical in cancer progression. The interaction with receptor tyrosine kinases (RTKs), particularly c-Met, has been noted as a potential mechanism of action .

The biological activity of this compound is hypothesized to involve:

  • Binding to Target Proteins : The compound likely binds to active sites on target proteins, inhibiting their function. This can lead to downstream effects on signaling pathways associated with cancer and other diseases.
  • Modulation of Cellular Pathways : By affecting key pathways such as NF-κB and those involved in calcium signaling (e.g., SERCA), the compound may exert anti-inflammatory and anticancer effects .

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were evaluated for their antiproliferative effects against various cancer cell lines. Results showed that these compounds significantly inhibited cell growth in vitro, suggesting their potential for development as anticancer agents.

Study 2: Enzyme Interaction

Another study focused on the interaction of similar compounds with c-Met receptors. It was found that these compounds could effectively inhibit c-Met activity in vitro, leading to reduced cell migration and invasion in cancer models. This suggests a promising avenue for therapeutic intervention in metastatic cancers .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibition of cancer cell growth
Enzyme InhibitionTargeting receptor tyrosine kinases (c-Met)
Apoptosis InductionInducing programmed cell death in cancer cells

Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-5-21-13-7-6-10-16-17-11(19(10)18-13)9-15-12(20)8-14(2,3)4/h6-7H,5,8-9H2,1-4H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKRFECNCDLHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)CC(C)(C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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